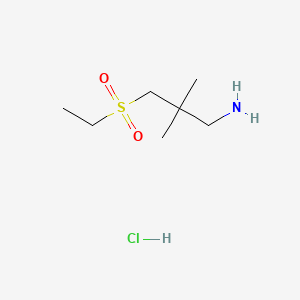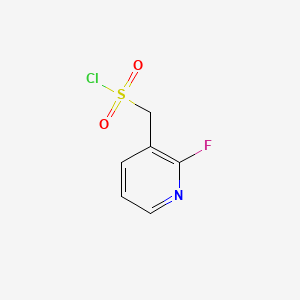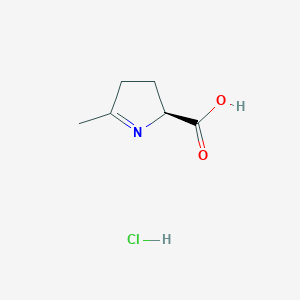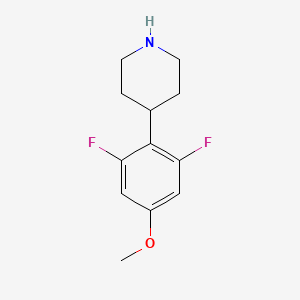
3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride is a chemical compound with a unique structure that includes an ethanesulfonyl group attached to a 2,2-dimethylpropan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride typically involves the reaction of 2,2-dimethylpropan-1-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,2-dimethylpropan-1-amine+ethanesulfonyl chloride→3-(Ethanesulfonyl)-2,2-dimethylpropan-1-amine+HCl
The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding amine.
Scientific Research Applications
3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The 2,2-dimethylpropan-1-amine backbone may also interact with biological receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(Ethanesulfonyl)-2-pyridinesulfonamide
- 2-(Trimethylsilyl)ethanesulfonyl chloride
- 4-(Ethanesulfonyl)aniline
Uniqueness
3-(Ethanesulfonyl)-2,2-dimethylpropan-1-aminehydrochloride is unique due to its specific combination of an ethanesulfonyl group with a 2,2-dimethylpropan-1-amine backbone. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C7H18ClNO2S |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
3-ethylsulfonyl-2,2-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H17NO2S.ClH/c1-4-11(9,10)6-7(2,3)5-8;/h4-6,8H2,1-3H3;1H |
InChI Key |
JWKCZJUZPFUFMC-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C)(C)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Methylsulfanyl)-8-oxa-1-azaspiro[4.5]decanehydrochloride](/img/structure/B13523159.png)


![Methyl[(1,3-oxazol-5-yl)methyl]aminehydrochloride](/img/structure/B13523180.png)
![1,8,8-Trimethyl-2-azaspiro[4.5]decane](/img/structure/B13523187.png)
![2-[2-(2,2,2-Trichloroacetamido)benzamido]benzoic acid](/img/structure/B13523195.png)

![1-{8,8-Difluoro-1-oxaspiro[4.5]decan-2-yl}methanaminehydrochloride](/img/structure/B13523208.png)



